molecular formula C12H14F2O B1325460 3',4'-Difluoro-3,3-dimethylbutyrophenone CAS No. 898764-96-0

3',4'-Difluoro-3,3-dimethylbutyrophenone

Cat. No.: B1325460
CAS No.: 898764-96-0
M. Wt: 212.24 g/mol
InChI Key: LIRGGSXJXDWPSU-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C12H14F2O. It is a fluorinated ketone, characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylbutyrophenone structure. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-3,3-dimethylbutyrophenone typically involves the fluorination of a precursor compound. One common method is the Friedel-Crafts acylation of 3,4-difluorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3’,4’-Difluoro-3,3-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3’,4’-Difluoro-3,3-dimethylbutyrophenone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with fluorinated moieties.

    Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3,3-dimethylbutyrophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The ketone group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 3’,5’-Difluoro-3,3-dimethylbutyrophenone
  • 3,3-Dimethyl-3’-fluorobutyrophenone
  • 3’,4’-Difluoro-3-phenylpropiophenone

Comparison: 3’,4’-Difluoro-3,3-dimethylbutyrophenone is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the dimethylbutyrophenone structure. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRGGSXJXDWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642413
Record name 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-96-0
Record name 1-(3,4-Difluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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